

structure and properties of DL-Cystathionine dihydrochloride

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Compound of Interest

Compound Name: *DL-Cystathionine dihydrochloride*

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An In-Depth Technical Guide to the Structure and Properties of **DL-Cystathionine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **DL-Cystathionine dihydrochloride**. It is intended to serve as a technical resource, incorporating detailed data, experimental methodologies, and pathway visualizations to support research and development activities.

Chemical and Physical Properties

DL-Cystathionine dihydrochloride is the salt form of DL-Cystathionine, a key intermediate in the trans-sulfuration pathway. It is a mixture of four stereoisomers: L-Cystathionine, D-Cystathionine, L-Allocystathionine, and D-Allocystathionine.^{[1][2]} As a racemic mixture, it is optically inactive.

Structure and Identification

Property	Data
Chemical Name	S-(2-amino-2-carboxyethyl)-DL-homocysteine, dihydrochloride
Synonyms	DL-Allocystathionine dihydrochloride
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄ S · 2HCl
Molecular Weight	295.18 g/mol
CAS Number	535-34-2 (for DL-Cystathionine)
Appearance	White to off-white crystalline solid

Physicochemical Data

Property	Value
Melting Point	~315-316 °C (decomposes) for the non-salt form
Solubility	Soluble in 1M HCl (50 mg/mL), and water (40 mg/mL, with pH adjustment to 2 with 1M HCl). ^[3] Also soluble in PBS (pH 7.2) at 0.25 mg/mL.
pKa (Strongest Acidic)	~1.79 (predicted for the non-salt form)
pKa (Strongest Basic)	~9.66 (predicted for the non-salt form)
Optical Rotation	[α] ²⁰ _D = 0° (as it is a DL-racemic mixture)

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of L-Cystathionine in D₂O shows characteristic peaks for the protons in the molecule. The spectrum for the DL mixture will be identical.

Chemical Shift (ppm)	Multiplicity	Assignment
3.925	t	α -H (homocysteine)
3.839	t	α -H (cysteine)
3.101	m	β -H (cysteine)
2.715	m	γ -H (homocysteine)
2.159	m	β -H (homocysteine)

Data is for L-Cystathionine and is expected to be identical for the DL form.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
174.5	C=O (carboxyl)
56.4	α -C (homocysteine)
56.3	α -C (cysteine)
34.9	β -C (cysteine)
32.9	γ -C (homocysteine)
29.8	β -C (homocysteine)

Data is for L-Cystathionine and is expected to be identical for the DL form.[4]

Infrared (IR) Spectroscopy

The IR spectrum of cystathionine shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Assignment
3400-2500	O-H and N-H stretching
~1630	N-H bending (amine)
~1580	C=O stretching (carboxylate)
~1410	C-O stretching (carboxylate)
~1300	C-H bending
~680	C-S stretching

Data is for Cystathionine and is expected to be very similar for the dihydrochloride salt.

Mass Spectrometry

The mass spectrum of cystathionine will show a molecular ion peak corresponding to its molecular weight.

m/z	Assignment
223.0750	[M+H] ⁺
221.0600	[M-H] ⁻

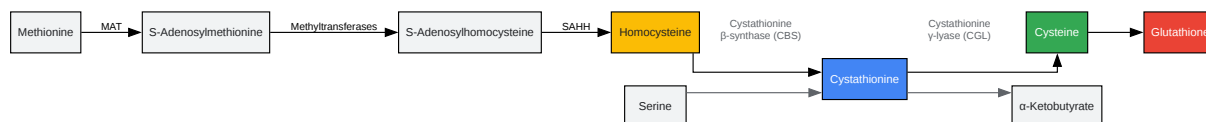
Data is for the non-salt form.

Biological Role and Signaling Pathway

DL-Cystathionine is a crucial intermediate in the trans-sulfuration pathway, which converts homocysteine to cysteine.[5] This pathway is vital for the regulation of homocysteine levels and the synthesis of cysteine, a precursor for the major cellular antioxidant, glutathione.[6] The key enzymes in this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).

Trans-sulfuration Pathway

The diagram below illustrates the central role of cystathionine in the trans-sulfuration pathway.



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Caption: The Trans-sulfuration Pathway.

Experimental Protocols

Synthesis of DL-Cystathionine

A general method for the synthesis of the stereoisomers of cystathionine involves the condensation of D- or L-homocysteine with (R)- or (S)-2-amino-3-chloropropanoic acid hydrochloride under alkaline conditions.[7]

Materials:

- DL-Homocysteine
- DL-2-amino-3-chloropropanoic acid hydrochloride
- Sodium hydroxide
- Hydrochloric acid
- Ethanol

Procedure:

- Dissolve DL-Homocysteine in an aqueous solution of sodium hydroxide.
- Add a solution of DL-2-amino-3-chloropropanoic acid hydrochloride to the reaction mixture.
- Stir the reaction mixture at room temperature for 24 hours.

- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Collect the crude product by filtration and wash with cold water.
- Recrystallize the crude product from a mixture of water and ethanol to obtain pure DL-Cystathionine.
- To prepare the dihydrochloride salt, dissolve the purified DL-Cystathionine in a minimal amount of water and add two equivalents of concentrated hydrochloric acid. Evaporate the solution to dryness to yield **DL-Cystathionine dihydrochloride**.

Enzymatic Assay for Cystathionine β -synthase (CBS)

This protocol describes a continuous spectrophotometric assay for CBS activity.

Principle: The activity of CBS is determined by measuring the rate of cystathionine formation from homocysteine and serine. The produced cystathionine is then cleaved by an excess of cystathionine γ -lyase (CGL) to produce cysteine, which can be quantified.

Materials:

- **DL-Cystathionine dihydrochloride** (for standard curve)
- DL-Homocysteine
- L-Serine
- Cystathionine γ -lyase (CGL)
- Tris-HCl buffer (pH 8.0)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
- Spectrophotometer

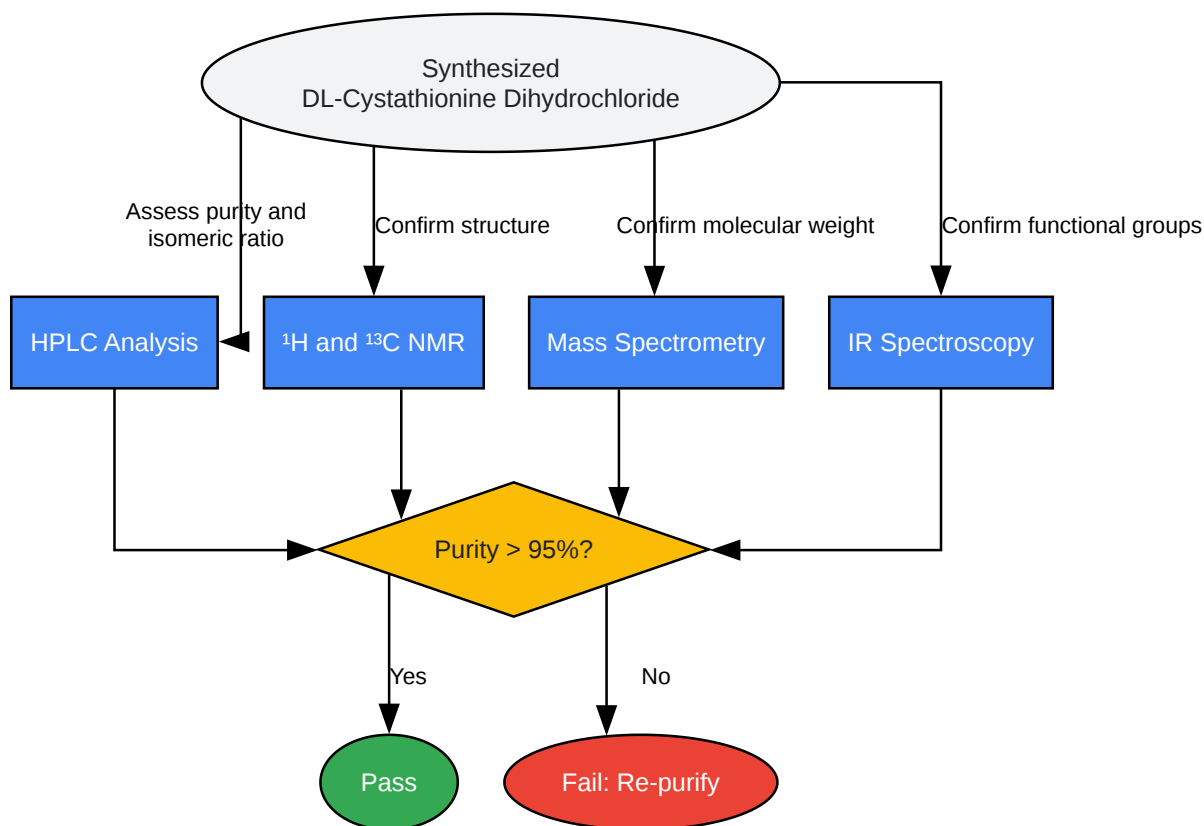
Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, L-Serine, and CGL.

- Add the enzyme source (e.g., cell lysate) to the reaction mixture.
- Initiate the reaction by adding DL-Homocysteine.
- At various time points, take aliquots of the reaction mixture and add to a solution of DTNB.
- Measure the absorbance at 412 nm. The rate of increase in absorbance is proportional to the rate of cysteine formation.
- A standard curve can be generated using known concentrations of **DL-Cystathionine dihydrochloride**.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for assessing the purity of a synthesized batch of **DL-Cystathionine dihydrochloride**.



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Caption: Workflow for Purity Analysis.

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